INCB054329 Racemate

BRD4 inhibition BET bromodomain selectivity Epigenetic oncology

Researchers requiring a well-characterized pan-BET inhibitor often face costly chiral separation. INCB054329 Racemate (CAS 1628607-62-4) delivers the active enantiomer plus its inactive isomer as a cost-effective racemic mixture. • Broad BET coverage: IC50 = 3 nM for BRD4-BD2; sub-100 nM potency across all 8 BET bromodomains • Verified selectivity: No activity against 16 non-BET bromodomains at 3 µM • Short terminal half-life (2.24 h) enables acute target engagement and washout studies

Molecular Formula C19H16N4O3
Molecular Weight 348.4 g/mol
Cat. No. B8810751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINCB054329 Racemate
Molecular FormulaC19H16N4O3
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4C(CO3)C5=CC=CC=N5
InChIInChI=1S/C19H16N4O3/c1-10-16(11(2)26-22-10)12-6-7-14-17-18(12)25-9-15(23(17)19(24)21-14)13-5-3-4-8-20-13/h3-8,15H,9H2,1-2H3,(H,21,24)
InChIKeyXYLPKCDRAAYATL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

INCB054329 Racemate: A Pan-BET Bromodomain Inhibitor for Epigenetic Research


INCB054329 Racemate (CAS: 1628607-62-4) is a structurally distinct pan-bromodomain and extra-terminal domain (BET) inhibitor that targets both bromodomain 1 (BD1) and bromodomain 2 (BD2) of BRD2, BRD3, BRD4, and BRDT . As a racemic mixture, it contains both the active enantiomer responsible for BET inhibition and the corresponding inactive isomer, offering a cost-effective alternative to chiral separation for many research applications .

Why Substituting INCB054329 Racemate with Generic BET Inhibitors Introduces Experimental Variability


BET bromodomain inhibitors exhibit marked differences in domain selectivity, off-target profiles, and pharmacokinetic properties that preclude simple interchangeability in research protocols [1]. INCB054329 Racemate offers a unique combination of sub-100 nM potency across eight distinct BET bromodomains [2], verified selectivity against 16 non-BET bromodomains [2], and a defined therapeutic window derived from differential sensitivity between malignant and non-transformed cells [2]. These parameters are not replicated by widely used tool compounds such as (+)-JQ1, OTX015, or I-BET762, each of which carries distinct potency and selectivity fingerprints [1].

Quantitative Differentiation of INCB054329 Racemate: Head-to-Head and Cross-Study Comparisons


Superior Potency Against BRD4 Bromodomain 2 (BD2) Relative to (+)-JQ1

INCB054329 demonstrates a 10-fold greater inhibitory potency against BRD4-BD2 compared to the widely used tool compound (+)-JQ1. The IC50 of INCB054329 for BRD4-BD2 is 3 nM [1], whereas (+)-JQ1 exhibits an IC50 of 33 nM against the same domain in comparable cell-free assays . This differential potency may translate to more robust target engagement at lower concentrations in cellular and in vivo models.

BRD4 inhibition BET bromodomain selectivity Epigenetic oncology

Broad Selectivity: No Significant Inhibition of 16 Non-BET Bromodomains at 3 µM

INCB054329 Racemate demonstrates a clean selectivity profile, exhibiting no significant inhibitory activity against a panel of 16 non-BET bromodomains when tested at 3 µM [1]. In contrast, the comparator I-BET762, while also selective, has been shown to interact with additional non-BET bromodomain-containing proteins such as BAZ2B and ATAD2, albeit with lower affinity . This broader selectivity of INCB054329 reduces the likelihood of confounding off-target effects in epigenetic studies.

Off-target profiling Bromodomain selectivity Epigenetic drug discovery

Therapeutic Window: 16-Fold Differential Sensitivity Between Malignant and Normal T Cells

INCB054329 exhibits a quantifiable therapeutic window based on differential growth inhibition of malignant versus non-transformed cells. In a panel of 32 hematologic cancer cell lines (AML, NHL, multiple myeloma), the median GI50 is 152 nM [1]. In contrast, T cells isolated from healthy donors and stimulated ex vivo with IL-2 show a GI50 of 2,435 nM [1]. This 16-fold difference suggests a favorable margin for target engagement in cancer cells while sparing normal immune cells.

Therapeutic index Cancer cell selectivity Hematologic malignancies

Pharmacokinetic Differentiation from INCB057643: Shorter Half-Life Enables Flexible Dosing Studies

In a phase 1/2 clinical study directly comparing two Incyte BET inhibitors, INCB054329 demonstrated a significantly shorter terminal elimination half-life (mean ± SD: 2.24 ± 2.03 hours) compared to INCB057643 (11.1 ± 8.27 hours) [1]. Additionally, INCB054329 exhibited substantially higher interpatient variability in oral clearance (CV% 142% vs. 45.5%) [1]. These distinct pharmacokinetic properties allow researchers to select the appropriate BET inhibitor based on desired exposure duration and experimental design requirements.

Pharmacokinetics Drug development In vivo pharmacology

Enantiomeric Control Availability: Inactive (R)-Isomer for Assay Validation

The (R)-enantiomer of INCB054329 (CAS: 1628607-63-5) is commercially available as an inactive isomer and is specifically designated as an experimental control compound . This enables researchers to validate that observed biological effects are stereospecific and attributable to BET inhibition rather than non-specific compound effects. Such a control is not universally available for all BET inhibitors; for example, the inactive enantiomer of (+)-JQ1, (-)-JQ1, has been shown to exhibit off-target agonism at the pregnane X receptor (PXR) [1], confounding its use as a clean negative control.

Assay validation Stereochemistry Negative control

Solubility Advantage of Non-Racemic INCB054329 Over the Racemate

Researchers seeking higher solubility for in vitro assays may prefer non-racemic INCB054329 (CAS: 1628607-64-6), which demonstrates DMSO solubility of ≥100 mg/mL (287 mM) . In contrast, INCB054329 Racemate (CAS: 1628607-62-4) exhibits DMSO solubility of 62.5 mg/mL (179 mM) . This 1.6-fold difference in solubility may impact preparation of concentrated stock solutions and subsequent dilution series.

Solubility Formulation In vitro assays

Optimal Research and Industrial Applications for INCB054329 Racemate


Hematologic Malignancy Models Requiring High Potency Against BRD4-BD2

INCB054329 Racemate is particularly suited for studies in acute myeloid leukemia (AML), non-Hodgkin lymphoma, and multiple myeloma where potent inhibition of BRD4-BD2 (IC50 = 3 nM) [1] is critical for suppressing MYC and BCL2 transcriptional elongation [2]. The compound's median GI50 of 152 nM across 32 hematologic cancer cell lines [1] provides a robust starting point for dose-ranging experiments.

Epigenetic Selectivity Profiling and Off-Target Validation Studies

Researchers conducting bromodomain selectivity panels can employ INCB054329 Racemate as a well-characterized BET inhibitor with confirmed lack of activity against 16 non-BET bromodomains at 3 µM [1]. The availability of the inactive (R)-enantiomer [2] enables rigorous control experiments to confirm that observed phenotypic changes are BET-dependent.

Combination Therapy Studies with PARP Inhibitors or Venetoclax

Published evidence demonstrates that INCB054329 synergizes with PARP inhibitors (olaparib, rucaparib) in HR-proficient ovarian cancer models [1] and enhances the antileukemic activity of low-dose venetoclax in AML [2]. The racemate form provides a cost-effective option for large-scale combination screens where chiral purity is not the primary endpoint.

Pharmacokinetic/Pharmacodynamic Studies Requiring Short Half-Life Compounds

For in vivo PK/PD studies where rapid compound clearance is desirable—such as acute target engagement experiments or washout studies—INCB054329 Racemate's short terminal half-life of 2.24 hours [1] offers a distinct advantage over longer-acting BET inhibitors like INCB057643 (t1/2 = 11.1 hours) [1].

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